4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 861210-10-8
VCID: VC2428423
InChI: InChI=1S/C12H14N2O2/c1-9-11(7-8-15)12(16)14(13-9)10-5-3-2-4-6-10/h2-6,13,15H,7-8H2,1H3
SMILES: CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCO
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

CAS No.: 861210-10-8

Cat. No.: VC2428423

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one - 861210-10-8

Specification

CAS No. 861210-10-8
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C12H14N2O2/c1-9-11(7-8-15)12(16)14(13-9)10-5-3-2-4-6-10/h2-6,13,15H,7-8H2,1H3
Standard InChI Key JQICUSPEMWKTSQ-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCO
Canonical SMILES CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCO

Introduction

Basic Information and Chemical Properties

4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound characterized by a pyrazolone core structure with specific substitutions. The compound belongs to the class of pyrazol-3-ones, which are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms.

Chemical Identification

ParameterValue
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
CAS Number861210-10-8
IUPAC Name4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Synonyms4-(2-Hydroxyethyl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one; 3H-Pyrazol-3-one, 1,2-dihydro-4-(2-hydroxyethyl)-5-methyl-2-phenyl-

The compound features a pyrazolone core with a phenyl group at position 2, a methyl group at position 5, and a hydroxyethyl group at position 4 .

Physical Properties

  • Physical State: Solid at room temperature

  • Solubility: Likely soluble in polar organic solvents due to the presence of the hydroxyl group

  • Stability: Generally stable under normal conditions

Structural Characteristics and Chemical Analysis

Structural Features

The structure of 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one consists of:

  • A pyrazolone core (a five-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group)

  • A phenyl group attached to nitrogen at position 2

  • A methyl group at position 5

  • A hydroxyethyl group at position 4

The presence of both hydrophilic (hydroxyl, carbonyl) and hydrophobic (phenyl, methyl) moieties contributes to the compound's versatile chemical behavior and potential biological activities .

Spectroscopic Characterization

While the search results don't provide specific spectroscopic data for this exact compound, pyrazolone derivatives typically exhibit characteristic spectral patterns:

  • IR Spectroscopy: Expected to show characteristic absorption bands for:

    • N-H stretching (if present in tautomeric form)

    • C=O stretching of the pyrazolone ring

    • O-H stretching from the hydroxyethyl group

    • C-H stretching from the methyl and ethyl groups

    • C=C and C=N stretching of the heterocyclic ring

  • NMR Spectroscopy: Would exhibit signals corresponding to:

    • Aromatic protons from the phenyl group

    • Methyl protons

    • Hydroxyl proton

    • Methylene protons from the hydroxyethyl chain

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves a multi-step process. While specific synthetic routes for this exact compound aren't detailed in the search results, the synthesis of analogous compounds provides insight into potential methods:

Formation of the Pyrazolone Core

The initial step involves the formation of the pyrazolone ring, typically through the condensation of a phenylhydrazine with a suitable β-keto ester or other carbonyl compound.

Specific Synthetic Route

A possible synthetic route, based on similar compounds, may involve:

  • Reaction of phenylhydrazine with a suitable β-keto ester containing a methyl group

  • Formation of the pyrazolone core structure

  • Regioselective alkylation with a protected hydroxyethyl group

  • Deprotection to reveal the final hydroxyl functionality

Chemical Reactivity and Reactions

Functional Group Reactivity

The reactivity of 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is determined by its various functional groups:

Hydroxyl Group

The primary hydroxyl group in the hydroxyethyl chain can undergo:

  • Oxidation reactions (to form aldehydes or carboxylic acids)

  • Esterification

  • Etherification

  • Reactions with isocyanates to form urethanes

Pyrazolone Core

The pyrazolone ring can participate in:

  • Tautomerism (between keto and enol forms)

  • Electrophilic substitution reactions

  • Coordination with metal ions

  • Further functionalization at various positions

Notable Reactions

While specific reactions of this compound aren't detailed in the search results, related pyrazolone derivatives are known to undergo various transformations, including:

  • Knoevenagel condensation reactions

  • Metal complexation

  • Oxidation/reduction reactions

  • Sulfonylation reactions, as seen in related compounds like 1-[(2,5-DICHLOROPHENYL)SULFONYL]-4-(2-HYDROXYETHYL)-5-METHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE

Structure-Activity Relationships and Derivatives

Related Compounds

Several structurally related compounds appear in the literature, providing context for understanding the potential properties of 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one:

  • 1,2-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (Edaravone):

    • Lacks the hydroxyethyl group at position 4

    • Known for antioxidant and neuroprotective properties

    • Approved for medical use in some countries

  • 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one:

    • Lacks the phenyl group at position 2

    • Simpler pyrazolone structure

  • 1-[(2,5-DICHLOROPHENYL)SULFONYL]-4-(2-HYDROXYETHYL)-5-METHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE:

    • Contains additional dichlorophenylsulfonyl group

    • More complex derivative with potential different biological activity

  • 4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one:

    • Contains a nitrophenylsulfonyl group

    • Another complex derivative with potential different properties

Structure-Activity Considerations

Based on structure-activity relationships observed in related compounds:

  • The phenyl group at position 2 often contributes to binding interactions with biological targets

  • The methyl group at position 5 may influence the electronic properties of the pyrazolone ring

  • The hydroxyethyl group at position 4 introduces hydrophilicity and potential for hydrogen bonding

  • Additional functionalization (like sulfonylation) can significantly alter biological activity profiles

Physical and Chemical Data

PropertyValueSource
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
CAS Number861210-10-8
AppearanceSolid (presumed)Based on related compounds
Commercial AvailabilityAvailable from specialty chemical suppliers
Price Range$45 - $1,217 (depending on quantity and purity)

Research and Development Status

  • Development of novel synthetic methodologies

  • Investigation of potential therapeutic applications

  • Structure-activity relationship studies

  • Development of analytical methods

The compound is commercially available from various chemical suppliers, suggesting its use in research settings .

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